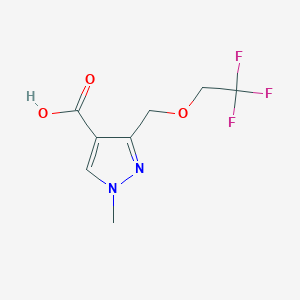

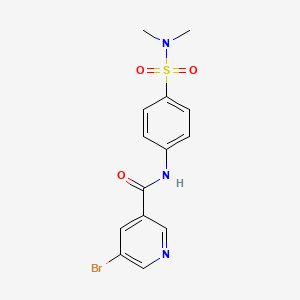

![molecular formula C13H19N3O3 B2491376 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide CAS No. 954046-96-9](/img/structure/B2491376.png)

1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide" often involves multi-step organic reactions, including cyclization, Claisen Schmidt condensation, and Mannich’s reaction, starting from basic furan derivatives. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds has been documented, demonstrating the complex synthetic routes employed to achieve structurally related compounds (J. Kumar et al., 2017).

Scientific Research Applications

Neuroinflammation Imaging

- PET Imaging of Microglia : 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide is used in PET radiotracers specific for CSF1R, a microglia-specific marker, facilitating noninvasive imaging of reactive microglia and disease-associated microglia in neuroinflammation-related disorders such as Alzheimer's disease and Parkinson’s disease (Horti et al., 2019).

Analytical and Spectral Study

- Furan Ring Containing Organic Ligands : Studies on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a related compound, reveal its potential in synthesizing ligands with antimicrobial properties against various human pathogenic bacteria (Patel, 2020).

Urotensin-II Receptor Antagonism

- Synthesis and Evaluation as Potential Antagonists : 5-aryl-furan-2-carboxamide derivatives, similar in structure to the given compound, have been synthesized and evaluated for their potential as urotensin-II receptor antagonists, indicating therapeutic potential in relevant medical conditions (Lim et al., 2019).

Neurodegenerative Diseases Research

- 18F-Labeled Ligand for PET Imaging : Development of radioligands like 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide for PET imaging of CSF1R, an emerging target for neuroinflammation imaging, is crucial in neurodegenerative diseases research (Lee et al., 2022).

Soluble Epoxide Hydrolase Inhibition

- Discovery of Piperidine-4-carboxamide Inhibitors : Research into 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, which include compounds structurally similar to the specified chemical, focuses on their role as inhibitors of soluble epoxide hydrolase, potentially beneficial in various disease models (Thalji et al., 2013).

Antidepressant and Antianxiety Evaluation

- Synthesis and Pharmacological Evaluation : Compounds like 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been evaluated for antidepressant and antianxiety activities, indicating potential application in mental health treatments (Kumar et al., 2017).

Synthesis and Antagonist Activity

- 5-HT2 Antagonist Activity : The synthesis of compounds with furan and piperidine components, focusing on their activity as 5-HT2 antagonists, suggests potential applications in treating conditions related to serotonin dysregulation (Watanabe et al., 1993).

CCR5 Antagonism in HIV-1

- Discovery of Piperidine-4-carboxamide CCR5 Antagonist : Compounds structurally related to the given chemical have been identified as potent CCR5 antagonists, offering a promising avenue in HIV-1 treatment research (Imamura et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

1-[2-(furan-2-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c14-13(18)10-3-5-16(6-4-10)9-12(17)15-8-11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H2,14,18)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKJKBDCLMVSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

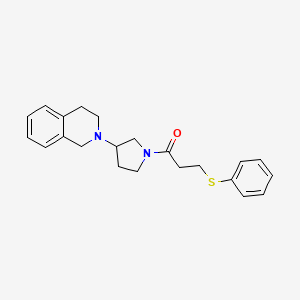

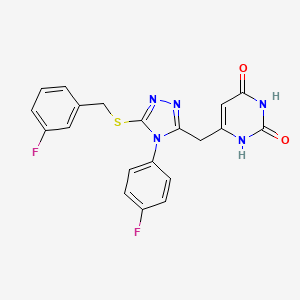

![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)

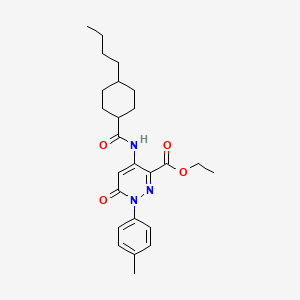

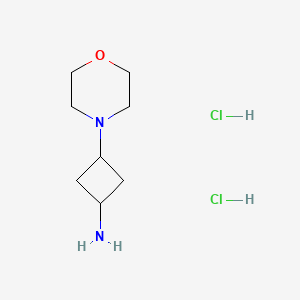

![2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2491300.png)

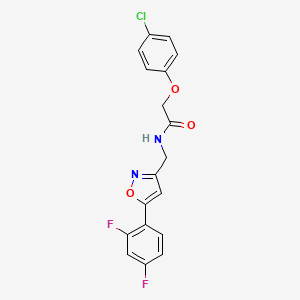

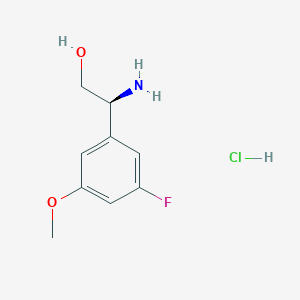

![1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491306.png)

![4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B2491308.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)